1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride
Overview
Description
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride is a complex organic compound that features a piperazine ring substituted with a tetrahydro-2H-pyran-4-yl and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-4-yl Intermediate: This can be achieved by the hydrogenation of dihydropyran in the presence of a catalyst such as Raney nickel.
Synthesis of the Thiophen-2-yl Intermediate: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The tetrahydro-2H-pyran-4-yl and thiophen-2-yl intermediates are then coupled with piperazine under suitable conditions, often involving a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the coupled product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or ion channels in the nervous system, modulating their activity.
Pathways Involved: It could influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Similar Compounds
1-((tetrahydro-2H-pyran-4-yl)methyl)piperazine: Lacks the thiophen-2-yl group, which may reduce its pharmacological activity.
1-((thiophen-2-yl)methyl)piperazine: Lacks the tetrahydro-2H-pyran-4-yl group, potentially affecting its interaction with biological targets.
Uniqueness
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochloride is unique due to the presence of both the tetrahydro-2H-pyran-4-yl and thiophen-2-yl groups, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
1-[oxan-4-yl(thiophen-2-yl)methyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-2-13(18-11-1)14(12-3-9-17-10-4-12)16-7-5-15-6-8-16;;/h1-2,11-12,14-15H,3-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAWHQRWZHSCRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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